molecular formula C12H13N3O3 B14303717 N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide CAS No. 112158-56-2

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide

Katalognummer: B14303717
CAS-Nummer: 112158-56-2
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: QFFQXLHNEPZDOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is a heterocyclic compound that contains a quinoxaline ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with 2-aminoethanol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide
  • 3-Methylquinoxaline-2-carboxamide
  • 2-Hydroxyethylquinoxaline

Uniqueness

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is unique due to the presence of the hydroxyethyl group and the N-oxide functionality. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

112158-56-2

Molekularformel

C12H13N3O3

Molekulargewicht

247.25 g/mol

IUPAC-Name

N-(2-hydroxyethyl)-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxamide

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(17)13-6-7-16)14-9-4-2-3-5-10(9)15(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)

InChI-Schlüssel

QFFQXLHNEPZDOE-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](C2=CC=CC=C2N=C1C(=O)NCCO)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.